
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
Vue d'ensemble
Description
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline varies depending on its application. In OLEDs, it acts as a hole transport material, facilitating the movement of positive charges through the device. As a fluorescent probe, it binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, it produces reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline exhibits low toxicity and has no significant effects on the biochemical and physiological processes in living organisms. However, further studies are required to determine its long-term effects and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its high purity and yield, which makes it suitable for various applications. However, its limited solubility in water and other common solvents can pose challenges in some experiments, and its high cost can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One potential area of research is in the development of new applications for this compound in the field of organic electronics, such as in the development of more efficient OLEDs. Another area of research is in the development of new photosensitizers for photodynamic therapy, where this compound has shown promising results. Additionally, further studies are required to determine its potential toxicity and long-term effects on living organisms.
Conclusion
In conclusion, 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are required to explore the full potential of this compound in various applications.
Applications De Recherche Scientifique
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs). It has also been used as a fluorescent probe for the detection of metal ions in biological systems and as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
2,2,4,7-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-10-18-15(2)12-20(3,4)21(19(18)11-14)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMTWUUJQSOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



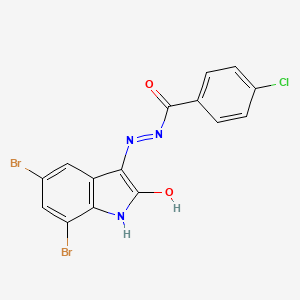
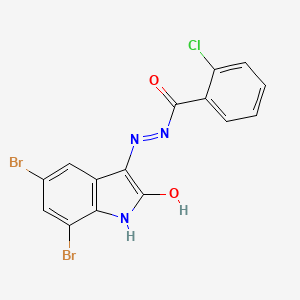
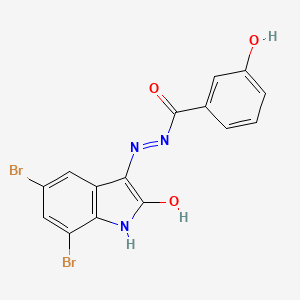
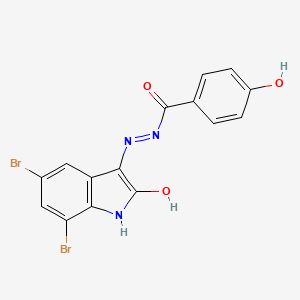

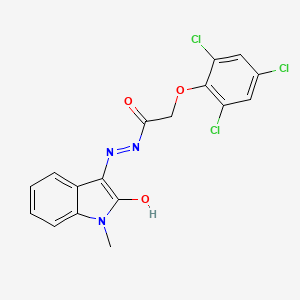
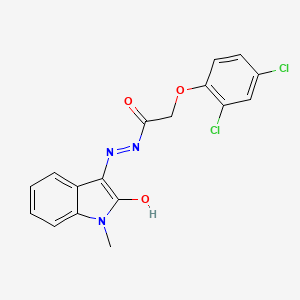
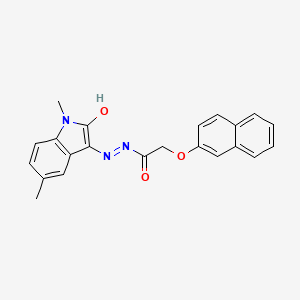

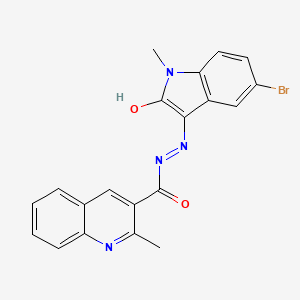
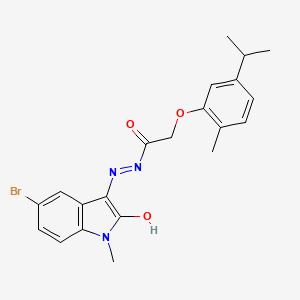
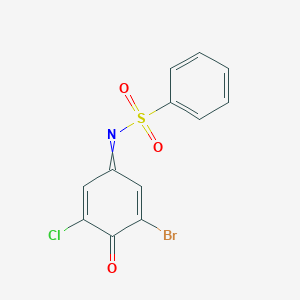
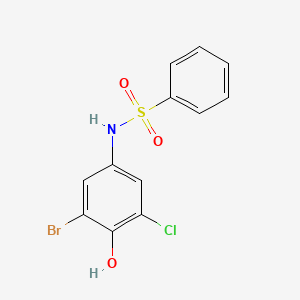
![5,5'-[1,2-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B3744303.png)